N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide
CAS No.: 2034555-59-2
Cat. No.: VC4283130
Molecular Formula: C20H23N3OS2
Molecular Weight: 385.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034555-59-2 |
|---|---|
| Molecular Formula | C20H23N3OS2 |
| Molecular Weight | 385.54 |
| IUPAC Name | N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-3-phenylsulfanylpropanamide |
| Standard InChI | InChI=1S/C20H23N3OS2/c1-15-20(17-8-12-25-14-17)16(2)23(22-15)11-10-21-19(24)9-13-26-18-6-4-3-5-7-18/h3-8,12,14H,9-11,13H2,1-2H3,(H,21,24) |
| Standard InChI Key | WYTRTROMFIEHQS-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1CCNC(=O)CCSC2=CC=CC=C2)C)C3=CSC=C3 |
Introduction
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide is a complex organic compound featuring a pyrazole ring substituted with a thiophene group, linked to a propanamide moiety with a phenylthio side chain. This compound is of interest in medicinal chemistry due to its potential biological activities, which may include anti-inflammatory, antimicrobial, and anticancer properties, similar to other compounds containing pyrazole and thiophene moieties.
Synthesis and Chemical Transformations
The synthesis of this compound typically involves multi-step organic reactions. Common steps may include:
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Condensation Reactions: To form the amide linkage.
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Nucleophilic Substitution: To introduce the phenylthio group.
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Electrophilic Aromatic Substitution: To modify the pyrazole or thiophene rings.
Reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity. Solvents like dichloromethane and ethanol are commonly used .
Biological Activities and Potential Applications
Compounds with pyrazole and thiophene moieties often exhibit diverse biological activities:
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Anti-inflammatory: Potential to reduce inflammation by interacting with specific enzymes or receptors.
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Antimicrobial: Ability to inhibit microbial growth, which could be useful in developing new antimicrobial agents.
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Anticancer: Possible interaction with cancer-related targets, though specific mechanisms need further investigation.
These activities are attributed to the compound's ability to interact with specific molecular targets involved in various biochemical pathways.
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